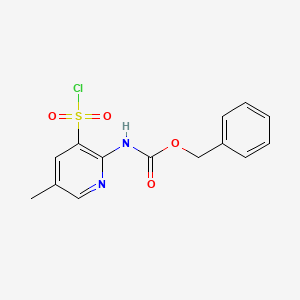
Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a chlorosulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate typically involves the reaction of benzyl carbamate with 3-(chlorosulfonyl)-5-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of a different carbamate derivative.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxyl group, leading to the formation of a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different functional groups.
Reduction Reactions: Carbamate derivatives without the chlorosulfonyl group.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter protein functions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(chlorosulfonyl)carbamate
- Benzyl N-[3-(chlorosulfonyl)propyl]carbamate
- Benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
Uniqueness
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects in scientific research.
Properties
Molecular Formula |
C14H13ClN2O4S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
benzyl N-(3-chlorosulfonyl-5-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10-7-12(22(15,19)20)13(16-8-10)17-14(18)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18) |
InChI Key |
PODMDVOGURBRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















